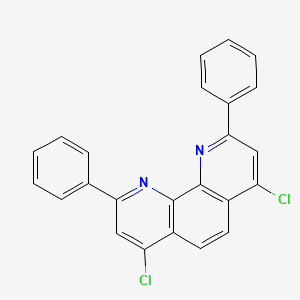

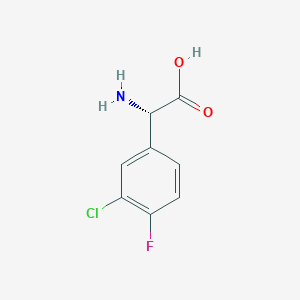

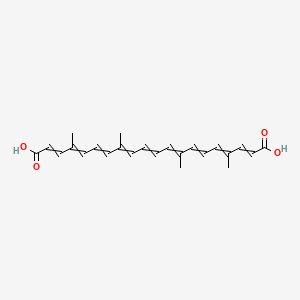

![molecular formula C50H84Fe3N2P2 B12509637 cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)

cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シクロペンタン;1-[2-[シクロペンチル(フェニル)ホスファニル]シクロペンチル]-N,N-ジメチルエタンアミン;鉄は、複雑な有機金属化合物です。

製法

合成経路および反応条件

シクロペンタン;1-[2-[シクロペンチル(フェニル)ホスファニル]シクロペンチル]-N,N-ジメチルエタンアミン;鉄の合成は、一般的に複数のステップを必要とします。

シクロペンタン環の形成: これは、適切な前駆体を用いた環化反応によって達成することができます。

ホスファニル基の導入: このステップでは、シクロペンタン誘導体を制御された条件下でホスフィン試薬と反応させます。

鉄との配位: 最後のステップでは、合成されたリガンドを、鉄塩化物などの鉄源と、酸化を防ぐために不活性雰囲気条件下で配位させます。

工業的生産方法

この化合物の工業的生産は、同様のステップをより大規模で行い、収率と純度を最適化する可能性があります。これには、連続フロー反応器と高度な精製技術の使用が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron typically involves multiple steps:

Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the phosphanyl group: This step involves the reaction of cyclopentane derivatives with phosphine reagents under controlled conditions.

Coordination with iron: The final step involves the coordination of the synthesized ligand with an iron source, such as iron chloride, under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

反応の種類

シクロペンタン;1-[2-[シクロペンチル(フェニル)ホスファニル]シクロペンチル]-N,N-ジメチルエタンアミン;鉄は、さまざまな種類の反応を起こす可能性があります。

酸化: 鉄の中心は酸化されて、化合物の反応性と特性が変化する可能性があります。

還元: 還元反応は、鉄の中心の酸化状態を変える可能性があります。

置換: ホスファニル基は、リガンドが交換される置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、酸素、過酸化水素、およびその他の過酸化物が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用することができます。

置換: 目的の置換に応じて、さまざまな求核剤または求電子剤を使用することができます。

主な生成物

これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は鉄(III)錯体につながる可能性がありますが、還元は鉄(I)または鉄(0)種をもたらす可能性があります。

科学的研究の応用

シクロペンタン;1-[2-[シクロペンチル(フェニル)ホスファニル]シクロペンチル]-N,N-ジメチルエタンアミン;鉄は、科学研究でいくつかの応用があります。

化学: 水素化や重合など、さまざまな有機反応の触媒として使用することができます。

生物学: 鉄含有酵素の研究のための生体無機モデル化合物としての可能性。

医学: その独自の構造により、薬物送達システムでの潜在的な使用について調査されています。

工業: 新しい材料の開発や、他の有機金属化合物の前駆体として使用されます。

作用機序

シクロペンタン;1-[2-[シクロペンチル(フェニル)ホスファニル]シクロペンチル]-N,N-ジメチルエタンアミン;鉄の作用機序は、その鉄の中心を介してさまざまな基質と配位する能力に関係しています。この配位は、基質をさらなる化学反応のために活性化することができます。ホスファニル基も電子移動プロセスに参加して、化合物の反応性を高めることができます。

類似化合物の比較

類似化合物

シクロペンタン: 5員環を持つ単純なシクロアルカンです。

シクロペンチル(フェニル)ホスフィン: 類似の構造的特徴を持つホスフィン誘導体です。

塩化鉄(II): 配位化学で一般的に使用される鉄源です。

独自性

シクロペンタン;1-[2-[シクロペンチル(フェニル)ホスファニル]シクロペンチル]-N,N-ジメチルエタンアミン;鉄は、シクロペンタン環、ホスファニル基、および鉄の中心の組み合わせにより、ユニークです。

類似化合物との比較

Similar Compounds

Cyclopentane: A simple cycloalkane with a five-membered ring.

Cyclopentyl(phenyl)phosphine: A phosphine derivative with similar structural features.

Iron(II) chloride: A common iron source used in coordination chemistry.

Uniqueness

Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron is unique due to its combination of a cyclopentane ring, a phosphanyl group, and an iron center

特性

分子式 |

C50H84Fe3N2P2 |

|---|---|

分子量 |

942.7 g/mol |

IUPAC名 |

cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron |

InChI |

InChI=1S/2C20H32NP.2C5H10.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-6,10-11,16,18-20H,7-9,12-15H2,1-3H3;2*1-5H2;;; |

InChIキー |

FUZLGRJZKRPXHN-UHFFFAOYSA-N |

正規SMILES |

CC(C1CCCC1P(C2CCCC2)C3=CC=CC=C3)N(C)C.CC(C1CCCC1P(C2CCCC2)C3=CC=CC=C3)N(C)C.C1CCCC1.C1CCCC1.[Fe].[Fe].[Fe] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

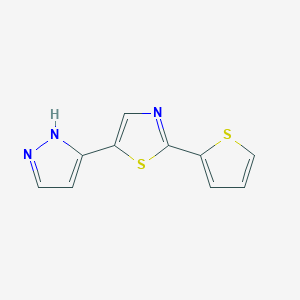

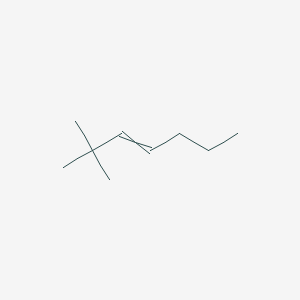

![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)

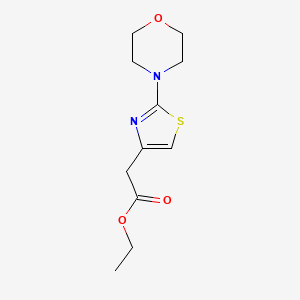

![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)

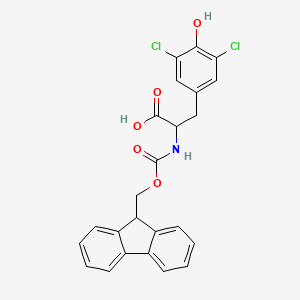

![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)

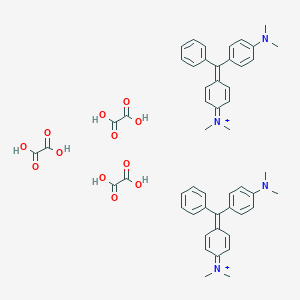

![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)

![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)